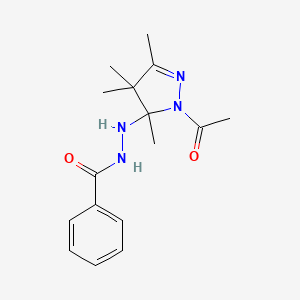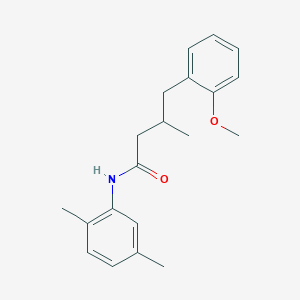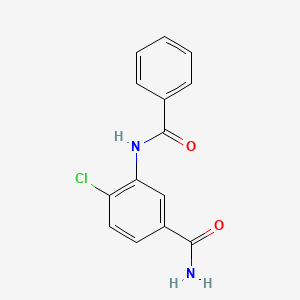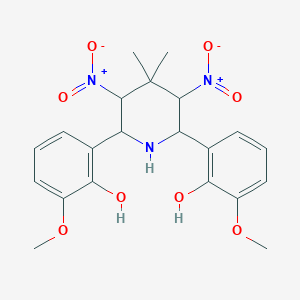
5-methoxy-2-(4-methyl-1-piperazinyl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-2-(4-methyl-1-piperazinyl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is commonly referred to as MPP+ and is known for its ability to selectively damage dopaminergic neurons in the brain.
Mecanismo De Acción
MPP+ selectively damages dopaminergic neurons in the brain by inhibiting mitochondrial complex I, which leads to a decrease in ATP production and an increase in oxidative stress. This ultimately results in the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPP+ has been shown to induce significant biochemical and physiological effects in various experimental models. These effects include oxidative stress, mitochondrial dysfunction, and the activation of various cell death pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPP+ in lab experiments is its specificity for dopaminergic neurons, which makes it a useful tool for studying the mechanisms of Parkinson's disease. However, one of the limitations of using MPP+ is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on MPP+. One area of interest is the development of new drugs that can selectively target dopaminergic neurons without causing toxicity. Another area of interest is the use of MPP+ as a tool for studying the mechanisms of other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, the development of new methods for synthesizing MPP+ could lead to the discovery of new compounds with similar properties.
Métodos De Síntesis
The synthesis of MPP+ involves the reaction of 4-methyl-1-piperazine and 1-methyl-1H-pyrazol-5-amine with 5-bromo-2-methoxypyrimidine in the presence of a palladium catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MPP+ has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of MPP+ is in the field of neurotoxicology, where it is used to selectively damage dopaminergic neurons in the brain. This makes it a useful tool for studying the mechanisms of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
5-methoxy-2-(4-methylpiperazin-1-yl)-4-(2-methylpyrazol-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-18-6-8-20(9-7-18)14-15-10-12(21-3)13(17-14)11-4-5-16-19(11)2/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDIAMMWIOPKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)C3=CC=NN3C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(4-methylpiperazin-1-yl)-4-(2-methylpyrazol-3-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5217620.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)

![1-cyclopropyl-5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5217651.png)

![5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5217663.png)

